Cas no 1191420-40-2 (2-Amino-3-chloro-5-fluorobenzamide)
2-Amino-3-chloro-5-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-chloro-5-fluorobenzamide
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- Inchi: 1S/C7H6ClFN2O/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H2,11,12)
- InChI Key: BQJCJHFPDVVWBW-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C(N)=O)=C1N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- XLogP3: 1.4
- Topological Polar Surface Area: 69.1
2-Amino-3-chloro-5-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143859-5g |
2-Amino-3-chloro-5-fluorobenzamide |
1191420-40-2 | 95% | 5g |
$1218.06 | 2023-09-04 | |
| Alichem | A019143859-10g |
2-Amino-3-chloro-5-fluorobenzamide |
1191420-40-2 | 95% | 10g |
$1656.24 | 2023-09-04 | |
| Alichem | A019143859-25g |
2-Amino-3-chloro-5-fluorobenzamide |
1191420-40-2 | 95% | 25g |
$2840.80 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759816-1g |
2-Amino-3-chloro-5-fluorobenzamide |
1191420-40-2 | 98% | 1g |
¥3723.00 | 2024-08-09 |
2-Amino-3-chloro-5-fluorobenzamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-Amino-3-chloro-5-fluorobenzamide
Professional Introduction to 2-Amino-3-chloro-5-fluorobenzamide (CAS No. 1191420-40-2)
2-Amino-3-chloro-5-fluorobenzamide, with the chemical formula C₆H₅ClFNO₂ and CAS number 1191420-40-2, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and chloro substituents, along with a fluorine atom, makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's structure imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. The amino group (-NH₂) can participate in hydrogen bonding, making it a crucial moiety for interactions with biological targets. Meanwhile, the chloro group (-Cl) and fluorine atom (-F) introduce lipophilicity and modulate metabolic stability, respectively. These features make 2-amino-3-chloro-5-fluorobenzamide a promising candidate for further exploration in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, kinase inhibitors have been extensively studied due to their role in regulating fundamental cellular processes. The structural framework of 2-amino-3-chloro-5-fluorobenzamide bears a resemblance to known kinase inhibitors, suggesting its potential utility in this domain. Specifically, the benzamide core is a common pharmacophore in kinase inhibitors, where it contributes to binding affinity and selectivity.
Recent studies have highlighted the importance of fluorine-containing compounds in drug design due to their ability to enhance binding affinity and metabolic stability. The fluorine atom in 2-amino-3-chloro-5-fluorobenzamide may play a critical role in optimizing the pharmacokinetic properties of derivatives derived from this compound. For instance, fluorinated aromatic rings have been shown to improve oral bioavailability and reduce susceptibility to enzymatic degradation.
The chloro substituent in the molecule also contributes to its pharmacological profile by influencing electronic distribution and steric interactions. This feature is particularly relevant in designing selective inhibitors, where precise targeting of biological pathways is essential to minimize off-target effects. The combination of these structural elements makes 2-amino-3-chloro-5-fluorobenzamide a compelling scaffold for medicinal chemists.
Advances in computational chemistry have further enhanced the utility of 2-amino-3-chloro-5-fluorobenzamide as a starting point for drug discovery. Molecular docking simulations have been employed to predict binding interactions between this compound and various biological targets. These studies have identified potential lead structures for further optimization, demonstrating the compound's versatility in addressing different therapeutic needs.
In addition to its applications in kinase inhibition, 2-amino-3-chloro-5-fluorobenzamide has shown promise in other areas of pharmaceutical research. For instance, its structural motif is similar to that of antiviral agents, where benzamide derivatives are known for their inhibitory effects on viral proteases. The unique combination of substituents in this compound may enable the development of novel antiviral therapies with improved efficacy and reduced resistance profiles.
The synthesis of 2-amino-3-chloro-5-fluorobenzamide involves multi-step organic transformations that highlight its synthetic accessibility. Recent methodologies have focused on developing efficient synthetic routes that minimize byproduct formation and maximize yield. These advancements have made it feasible to produce larger quantities of the compound for preclinical studies and commercial applications.
Preclinical studies using derivatives of 2-amino-3-chloro-5-fluorobenzamide have provided valuable insights into their pharmacological properties. In vitro assays have demonstrated inhibitory activity against several kinases, including those implicated in cancer and inflammatory diseases. Furthermore, animal models have shown promising results regarding safety and efficacy, paving the way for potential clinical trials.
The future direction of research on 2-amino-3-chloro-5-fluorobenzamide is likely to focus on expanding its therapeutic applications through structure-based drug design. By leveraging computational tools and high-throughput screening techniques, scientists aim to identify novel derivatives with enhanced potency and selectivity. This approach aligns with the broader goal of developing personalized medicine strategies tailored to individual patient needs.
In conclusion, 2-amino-3-chloro-5-fluorobenzamide (CAS No. 1191420-40-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and potential applications across multiple therapeutic areas. Its role as a scaffold for developing kinase inhibitors, antiviral agents, and other bioactive molecules underscores its importance in modern drug discovery efforts.
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